4-bromo-3-fluoro-N-methylbenzenesulfonamide
Overview
Description
4-Bromo-3-fluoro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, fluorine, and a methyl group attached to the nitrogen atom
Scientific Research Applications
HIV-1 Infection Prevention
4-Bromo-3-fluoro-N-methylbenzenesulfonamide has been explored for its potential in HIV-1 infection prevention. Cheng De-ju (2015) synthesized and characterized compounds with a structure similar to this compound, highlighting their potential as candidate compounds for drug development aimed at combating HIV-1 infection (Cheng De-ju, 2015).
Anticancer Properties
Research by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) identified a novel compound structurally related to this compound with potential anticancer properties. This compound, synthesized through aminohalogenation, was characterized for its crystal structure and anticancer properties (Zhang et al., 2010).
Photodynamic Therapy for Cancer
A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) synthesized new compounds including derivatives of this compound. These compounds demonstrated promising properties for photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).
Crystal Structure Analysis
Research by P. Suchetan et al. (2015) investigated compounds closely related to this compound, focusing on their crystal structures. This study helps in understanding the molecular arrangement and potential applications of these compounds in various fields (P. Suchetan et al., 2015).
Pharmaceutical Labeling
A study conducted by R. Schirrmacher et al. (2003) on compounds related to this compound explored their potential in pharmaceutical labeling, specifically for 18F-labelling of radiopharmaceuticals. This research could have implications for imaging and diagnostic applications in medicine (R. Schirrmacher et al., 2003).
Antibacterial and Antiproliferative Agents
A paper by M. Abbasi et al. (2017) synthesized sulfonamides bearing structures similar to this compound, showing promising antibacterial potential and possibilities as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-bromo-3-fluorobenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVOUYNGRIXCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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